molecular formula C12H9Li B14741850 Lithium, [1,1'-biphenyl]-4-yl- CAS No. 1201-71-4

Lithium, [1,1'-biphenyl]-4-yl-

Cat. No.: B14741850
CAS No.: 1201-71-4
M. Wt: 160.2 g/mol
InChI Key: SXOYPQZCTBKDTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium, [1,1’-biphenyl]-4-yl- is an organolithium compound that features a lithium atom bonded to a biphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium, [1,1’-biphenyl]-4-yl- typically involves the reaction of biphenyl with an organolithium reagent. One common method is the reaction of biphenyl with n-butyllithium in an inert atmosphere, such as nitrogen or argon, to prevent the reaction with moisture or oxygen. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity of the organolithium compound.

Industrial Production Methods

Industrial production of lithium, [1,1’-biphenyl]-4-yl- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Lithium, [1,1’-biphenyl]-4-yl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form biphenyl derivatives.

    Reduction: It can be reduced to form different biphenyl-based compounds.

    Substitution: The lithium atom can be substituted with other functional groups, leading to a wide range of biphenyl derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, peroxides, and other strong oxidizers.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Various electrophiles can be used to substitute the lithium atom, including halogens, alkyl halides, and acyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl ketones or alcohols, while substitution reactions can produce a variety of functionalized biphenyl compounds.

Scientific Research Applications

Lithium, [1,1’-biphenyl]-4-yl- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of lithium, [1,1’-biphenyl]-4-yl- involves its ability to act as a nucleophile, attacking electrophilic centers in various substrates. The lithium atom enhances the reactivity of the biphenyl group, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: The parent compound, biphenyl, lacks the lithium atom but shares the biphenyl structure.

    Phenylbenzene: Another similar compound with a single phenyl group attached to a benzene ring.

    Diphenylmethane: A compound with two phenyl groups attached to a central methane carbon.

Uniqueness

Lithium, [1,1’-biphenyl]-4-yl- is unique due to the presence of the lithium atom, which significantly alters its reactivity and chemical properties compared to other biphenyl derivatives. This makes it a valuable reagent in organic synthesis and other applications where high reactivity is required.

Properties

IUPAC Name

lithium;phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9.Li/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;/h1,3-10H;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOYPQZCTBKDTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC=C(C=C1)C2=CC=[C-]C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Li
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452480
Record name Lithium, [1,1'-biphenyl]-4-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201-71-4
Record name Lithium, [1,1'-biphenyl]-4-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.